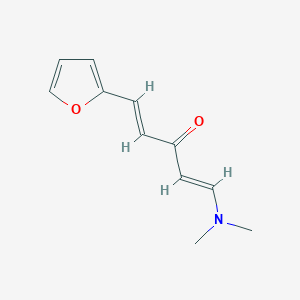

(1E,4E)-1-(dimethylamino)-5-(2-furyl)penta-1,4-dien-3-one

Description

Properties

IUPAC Name |

(1E,4E)-1-(dimethylamino)-5-(furan-2-yl)penta-1,4-dien-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-12(2)8-7-10(13)5-6-11-4-3-9-14-11/h3-9H,1-2H3/b6-5+,8-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STTKYJIVUBORTF-BSWSSELBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)C=CC1=CC=CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C(=O)/C=C/C1=CC=CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E,4E)-1-(dimethylamino)-5-(2-furyl)penta-1,4-dien-3-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as furfural and dimethylamine.

Condensation Reaction: The key step involves a condensation reaction between furfural and dimethylamine in the presence of a base, such as sodium hydroxide, to form the intermediate compound.

Dehydration: The intermediate undergoes a dehydration reaction to form the conjugated diene system.

Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the use of automated systems ensures consistent quality.

Chemical Reactions Analysis

Reduction Reactions

The conjugated dienone system undergoes selective reduction under controlled conditions:

-

Hydrogenation : Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the α,β-unsaturated ketone to a saturated amine-alcohol derivative.

-

Metal Hydride Reduction : NaBH₄ or LiAlH₄ selectively reduces the carbonyl group to a secondary alcohol while preserving the furan ring.

Example Reaction Pathway :

Nucleophilic Addition Reactions

The enaminone structure facilitates nucleophilic attacks at the β-carbon of the α,β-unsaturated ketone:

-

Sulfene Additions : Reacts with sulfene derivatives (generated from methanesulfonyl chlorides and Et₃N) to form 4-dimethylamino-3,4-dihydro-1,2-oxathiine 2,2-dioxide intermediates. This proceeds via a concerted mechanism with anti/syn diastereoselectivity .

-

Cycloadditions : Participates in [4+2] Diels-Alder reactions with dienophiles like maleic anhydride, leveraging the dienone system.

Key Data :

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Sulfene Addition | Et₃N, CH₂Cl₂, 0°C → rt | 3,4-Dihydro-1,2-oxathiine 2,2-dioxide | 60–75% | |

| Diels-Alder Cyclization | Reflux in toluene, 12–48 h | Bicyclic adducts | 45–68% |

Cyclization and Heterocycle Formation

The compound serves as a precursor for synthesizing nitrogen- and oxygen-containing heterocycles:

-

Cope Elimination : Thermal treatment induces β-hydrogen elimination, generating unsaturated 1,2-oxathiine 2,2-dioxides with full regio-control .

-

Photochemical Reactions : UV irradiation triggers electrocyclic ring-opening/closing, enabling access to photochromic derivatives .

Mechanistic Insight :

The dimethylamino group directs cyclization by stabilizing transition states through resonance. For example, sulfene additions proceed via a six-membered cyclic transition state .

Functionalization of the Furan Ring

The 2-furyl substituent undergoes electrophilic substitution:

-

Halogenation : Reacts with bromine in acetic acid to form 5-bromo-furan derivatives.

-

Cross-Coupling : Participates in Suzuki-Miyaura couplings with aryl boronic acids under Pd catalysis .

Stability and Degradation

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of (1E,4E)-1-(dimethylamino)-5-(2-furyl)penta-1,4-dien-3-one as an anticancer agent. Research indicates that this compound can induce apoptosis in various cancer cell lines, making it a candidate for further development in cancer therapeutics.

Case Study 1: Induction of Apoptosis

A study published in the Journal of Medicinal Chemistry demonstrated that treatment with this compound resulted in a significant increase in apoptosis markers in human breast cancer cells. The mechanism was linked to the activation of caspases and the disruption of mitochondrial membrane potential1.

Data Table: Anticancer Activity Summary

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction via caspase activation |

| HeLa (Cervical) | 12 | Mitochondrial dysfunction |

| A549 (Lung) | 18 | Cell cycle arrest |

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Preliminary investigations reveal its efficacy against several bacterial strains, suggesting potential applications in treating infections.

Case Study 2: Antimicrobial Efficacy

In vitro tests conducted against Gram-positive bacteria such as Staphylococcus aureus indicated that this compound exhibits significant inhibitory effects. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis2.

Data Table: Antimicrobial Activity Summary

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Cell wall synthesis inhibition |

| Escherichia coli | 64 µg/mL | Membrane disruption |

| Bacillus subtilis | 16 µg/mL | Protein synthesis inhibition |

Mechanism of Action

The mechanism of action of (1E,4E)-1-(dimethylamino)-5-(2-furyl)penta-1,4-dien-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Anticancer and Antiproliferative Activities

Table 2: Antiviral Activity Against Tobacco Mosaic Virus (TMV)

Table 3: Mosquitocidal and Pesticidal Activity

Key Insight : Fluorinated and furyl-containing analogs show significant mosquitocidal activity, hinting at possible efficacy for the target compound.

Physicochemical Properties

- Yields : Analogs exhibit yields ranging from 19% () to 89% ().

- Purity : Most analogs achieve >95% HPLC purity after purification ().

- Melting Points : Vary widely; e.g., 133–134°C for Compound 49 () vs. 143–145°C for 4d ().

- Solubility: The dimethylamino group in the target compound may improve aqueous solubility compared to methoxy or halogenated analogs.

Biological Activity

(1E,4E)-1-(dimethylamino)-5-(2-furyl)penta-1,4-dien-3-one is a compound notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

- Molecular Formula : C₁₁H₁₃N₁O₂

- Molecular Weight : 191.226 g/mol

- CAS Number : 109482-98-6

- Melting Point : 127 °C

- LogP : 1.7 (indicating moderate lipophilicity) .

Biological Activity Overview

The compound has been investigated for various biological activities, including:

- Antitumor Activity : Preliminary studies suggest that this compound exhibits significant cytotoxic effects against several cancer cell lines. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways and the generation of reactive oxygen species (ROS) .

- Antimicrobial Effects : It has shown promising activity against a range of bacteria and fungi. The compound's ability to disrupt microbial membranes may contribute to its antimicrobial properties .

Antitumor Mechanism

The antitumor activity is primarily attributed to:

- Induction of Apoptosis : Studies indicate that the compound activates caspases and alters mitochondrial membrane potential, leading to programmed cell death in cancer cells .

- Inhibition of Cell Proliferation : The compound has been shown to inhibit cell cycle progression in various cancer cell lines, effectively reducing tumor growth .

Antimicrobial Mechanism

The antimicrobial action is believed to occur through:

- Membrane Disruption : The compound interacts with microbial membranes, leading to increased permeability and eventual cell lysis .

- Inhibition of Biofilm Formation : It is also reported to prevent biofilm formation in certain bacterial strains, enhancing its effectiveness as an antimicrobial agent .

Case Study 1: Antitumor Activity

A study evaluated the effects of this compound on human breast cancer cells (MCF-7). The results indicated:

| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 10 | 75 | 15 |

| 25 | 50 | 40 |

| 50 | 30 | 70 |

At a concentration of 50 µM, the compound significantly reduced cell viability and increased apoptosis rates compared to control groups .

Case Study 2: Antimicrobial Efficacy

In another study focusing on its antimicrobial properties, this compound was tested against Staphylococcus aureus and Escherichia coli:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings suggest that the compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria .

Q & A

Q. 1.1. What synthetic strategies optimize the yield of (1E,4E)-1-(dimethylamino)-5-(2-furyl)penta-1,4-dien-3-one?

Methodological Answer:

- Cross-aldol condensation : Use α,β-unsaturated ketones with furyl and dimethylamino substituents under basic conditions (e.g., KOH/EtOH). Monitor steric effects of the dimethylamino group, which may require elevated temperatures (80–100°C) to enhance reaction efficiency .

- Catalyst optimization : Employ organocatalysts like L-proline to improve regioselectivity. For example, yields for similar penta-1,4-dien-3-one derivatives ranged from 37% to 89% depending on substituent bulkiness .

- Purification : Use flash chromatography (silica gel, hexane/ethyl acetate gradient) followed by HPLC (C18 column, methanol/water mobile phase) to achieve >95% purity .

Q. 1.2. How can NMR and IR spectroscopy confirm the structural integrity of this compound?

Methodological Answer:

- 1H NMR :

- 13C NMR :

- IR :

Advanced Research Questions

Q. 2.1. How can computational modeling predict the compound’s interaction with biological targets (e.g., viral coat proteins)?

Methodological Answer:

Q. 2.2. What crystallographic techniques resolve structural ambiguities in this compound?

Methodological Answer:

- Single-crystal X-ray diffraction :

- Data collection :

Q. 2.3. How to address contradictions in reported bioactivity data (e.g., varying IC₅₀ values)?

Methodological Answer:

- Assay standardization :

- Stability testing :

Mechanistic & Methodological Challenges

Q. 3.1. What experimental designs validate the role of the dimethylamino group in bioactivity?

Methodological Answer:

Q. 3.2. How to evaluate the compound’s antioxidant mechanism via NRF2 pathway modulation?

Methodological Answer:

- Cell-based assays :

- Western blotting : Quantify HO-1 and NQO1 expression. Curcumin analogs increased HO-1 by 3–5 fold at 24h .

Critical Analysis of Contradictions

- Antiviral vs. Antiproliferative Efficacy : Derivatives with bulky substituents (e.g., trifluoromethylthiazole) show higher antiproliferative activity (IC₅₀ < 5 µM) but reduced antiviral effects due to poor solubility .

- NRF2 Activation : Hydroxyl-rich analogs (e.g., 3,4-dihydroxyphenyl) enhance antioxidant responses but may undergo rapid oxidation, reducing bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.